Molybdenum silicide

High-temperature oxidation Coatings Intermetallics

Molybdenum disilicide (MoSi₂, CAS 12136-78-6) is a refractory intermetallic compound with a tetragonal C11b crystal structure, combining metallic electrical conductivity with ceramic-like oxidation resistance. It melts congruently at approximately 2030°C and forms a continuous, protective silica (SiO₂) scale under oxidizing conditions above ~1000°C, enabling operation as heating elements up to 1850°C in air.

Molecular Formula MoSi2
Molecular Weight 152.1 g/mol
CAS No. 12136-78-6
Cat. No. B077889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMolybdenum silicide
CAS12136-78-6
Molecular FormulaMoSi2
Molecular Weight152.1 g/mol
Structural Identifiers
SMILES[Si]=[Mo]=[Si]
InChIInChI=1S/Mo.2Si
InChIKeyYXTPWUNVHCYOSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Molybdenum Silicide (MoSi₂) Baseline Overview for Scientific Procurement


Molybdenum disilicide (MoSi₂, CAS 12136-78-6) is a refractory intermetallic compound with a tetragonal C11b crystal structure, combining metallic electrical conductivity with ceramic-like oxidation resistance [1]. It melts congruently at approximately 2030°C and forms a continuous, protective silica (SiO₂) scale under oxidizing conditions above ~1000°C, enabling operation as heating elements up to 1850°C in air [2]. Its density (~6.24 g/cm³), moderate coefficient of thermal expansion (CTE ~9.2×10⁻⁶ K⁻¹ at 13–613°C), and brittle-to-ductile transition near 1000°C define its processing and application envelope [3][4].

Why MoSi₂ Cannot Be Generically Substituted by Other Refractory Silicides or SiC


Despite belonging to the same disilicide family, MoSi₂, WSi₂, TiSi₂, and NbSi₂ exhibit fundamentally different oxidation mechanisms, resistivity profiles, and thermal stability windows [1]. MoSi₂ uniquely forms a self-healing SiO₂ scale that suppresses MoO₃ volatilization above 1000°C, while WSi₂ suffers simultaneous W and Si oxidation in the 700–1200°C range, causing catastrophic scale disruption [2]. Silicon carbide (SiC), though oxidation-resistant, is limited to ~1600°C element surface temperature—about 250°C lower than MoSi₂—and shows negative temperature coefficient of resistivity (NTCR) behavior incompatible with MoSi₂-based furnace control systems [3]. Substituting without requalification thus risks premature element failure, process contamination, or thermal runaway [3][4].

Quantitative Differentiation of MoSi₂ Against In-Class Alternatives


Oxidation Parabolic Rate Constant: MoSi₂/WSi₂ Compound Coating vs. MoSi₂/NbSi₂ at 1250°C

At 1250°C, a MoSi₂/WSi₂ compound coating on Nb-Ti-Si alloy exhibited a parabolic scale growth rate constant (kp) of 0.929 μm² h⁻¹, approximately 5.1× lower than the 4.782 μm² h⁻¹ measured for a MoSi₂/NbSi₂ coating under identical conditions, indicating substantially superior oxidation protection [1].

High-temperature oxidation Coatings Intermetallics

Maximum Operating Temperature: MoSi₂ Heating Elements vs. SiC Heating Elements in Oxidizing Atmosphere

Commercial MoSi₂-based heating elements (Kanthal® Super) are rated for continuous element surface temperatures up to 1850°C (3360°F), whereas SiC-based elements (Globar®) are typically limited to a maximum surface temperature of 1625°C (2957°F) [1]. This represents a 225°C practical operating advantage for processes such as advanced ceramic sintering and high-temperature glass melting [2].

Industrial heating elements Furnace design Temperature capability

Room-Temperature Resistivity Thermal Component: MoSi₂ Thin Films vs. WSi₂ Thin Films

After annealing at 1000°C, the temperature-dependent contribution to room-temperature resistivity for MoSi₂ thin films is 19 μΩ·cm, compared to 11 μΩ·cm for WSi₂ films of similar thickness and processing history [1]. This ~1.7× higher thermal resistivity component for MoSi₂ translates into a larger positive temperature coefficient of resistance (PTCR), which is exploited for self-limiting heating in MoSi₂-based furnace elements [1].

Electrical resistivity Thin films Microelectronics metallization

Coefficient of Thermal Expansion (CTE): Bulk MoSi₂ vs. Bulk WSi₂ from 13°C to 613°C

X-ray diffraction measurements yield a mean linear CTE for MoSi₂ of 9.2 ± 0.6 × 10⁻⁶ K⁻¹ over 13–613°C, approximately 3% larger than that of WSi₂ across the same range [1]. This small but measurable CTE difference influences interfacial stress accumulation in MoSi₂/WSi₂ multilayer coatings and solid-solution heating element designs [1].

Thermal expansion CTE mismatch Coating design

Low-Temperature Pest Oxidation Window: MoSi₂ Susceptibility at 375–500°C Relative to In-Class Disilicides

MoSi₂ undergoes catastrophic 'pest' disintegration via simultaneous Mo and Si oxidation in the narrow temperature window of 375–500°C, yielding MoO₃ whiskers and SiO₂ clusters that completely pulverize polycrystalline monoliths [1]. By contrast, WSi₂ pest onset is shifted to ~700–1000°C due to the higher diffusion energy barrier for Si in the WSi₂ lattice, and NbSi₂ exhibits rapid oxidation across a much broader temperature range [2][3]. This makes MoSi₂ uniquely sensitive to environmental exposure during furnace ramp-up and cool-down cycles [2].

Pest oxidation Low-temperature degradation Material selection

Creep Resistance Enhancement via HfO₂ Reinforcement of MoSi₂ vs. SiC Reinforcement Under 100 MPa Bending

Under four-point bending at 100 MPa in ambient air at 1100–1400°C, MoSi₂ reinforced with 15 vol% HfO₂ particles exhibits approximately one order of magnitude better creep resistance than the equivalent MoSi₂ + 15 vol% SiC composite [1][2]. This demonstrates that the reinforcement phase selection is a dominant factor influencing the high-temperature creep performance of MoSi₂-based components, with HfO₂ outperforming the more commonly specified SiC reinforcement [1].

Creep resistance Composites High-temperature structural materials

High-Value Application Scenarios for MoSi₂ Based on Quantitative Evidence


Ultra-High-Temperature Furnace Heating Elements (1600–1850°C in Air)

MoSi₂-based heating elements are the only commercially mature electrically-powered solution for furnace hot zones operating between 1600°C and 1850°C in oxidizing atmospheres [1]. SiC elements are limited to ~1625°C, while metallic FeCrAl and NiCr elements cannot exceed 1425°C [1]. The self-forming SiO₂ protective scale enables continuous operation >10,000 hours in glass melting, advanced ceramic sintering, and dental laboratory furnaces [1].

Oxidation-Protective Coatings on Refractory Alloy Substrates for Aerospace Turbine Hot Sections

The fivefold reduction in parabolic oxidation rate achieved with MoSi₂/WSi₂ compound coatings (0.929 μm² h⁻¹ vs. 4.782 μm² h⁻¹ for MoSi₂/NbSi₂ at 1250°C [1]) makes this system suitable for protecting Nb-Si-based turbine airfoils and combustion chamber liners operating above 1200°C. The WSi₂ interlayer functions simultaneously as a Si diffusion reservoir and a barrier against outward diffusion of substrate alloying elements [1].

High-Temperature Structural Components in Oxidizing Environments Requiring Creep Resistance

Where load-bearing capacity above 1100°C is required under oxidizing conditions, MoSi₂–HfO₂ (15 vol%) composites deliver approximately one order of magnitude better creep resistance than similarly processed MoSi₂–SiC composites under 100 MPa bending [1][2]. This makes MoSi₂–HfO₂ the preferred matrix choice for furnace support fixtures, kiln furniture, and hot-press tooling that must sustain constant mechanical loads at process temperatures.

Self-Regulating Heating Elements Exploiting PTCR Characteristics

The 19 μΩ·cm thermal component of MoSi₂ resistivity at room temperature—1.7× larger than WSi₂ [1]—provides a pronounced positive temperature coefficient of resistance. This property enables MoSi₂ heating elements to self-limit current draw as temperature rises, reducing the need for external power control and preventing localized hot spots in multi-zone industrial furnaces [1].

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